molecular formula C14H11BrF3NO3 B2894819 5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)furan-2-carboxamide CAS No. 1351588-83-4

5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)furan-2-carboxamide

Cat. No.: B2894819
CAS No.: 1351588-83-4
M. Wt: 378.145
InChI Key: DOTNVPBWYCDDRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)furan-2-carboxamide is a synthetic small molecule belonging to the furan-2-carboxamide class, provided for research purposes. Furan-2-carboxamide derivatives have garnered significant interest in medicinal chemistry for their potential as modulators of biological pathways. Recent scientific literature highlights the exploration of similar scaffolds, particularly for their antibiofilm and anti-quorum sensing activities against pathogens like Pseudomonas aeruginosa , suggesting a potential mechanism of action involving the LasR receptor . The specific bromo and trifluoromethyl substituents on this compound are designed to influence its electronic properties, metabolic stability, and binding affinity, making it a valuable chemical tool for probing structure-activity relationships (SAR). This compound is intended for Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers are responsible for verifying the suitability of this compound for their specific applications. Comprehensive analytical data, including 1 H NMR, 13 C NMR, and mass spectrometry, is available upon request to confirm identity and purity.

Properties

IUPAC Name

5-bromo-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF3NO3/c15-12-6-5-11(22-12)13(21)19-7-10(20)8-1-3-9(4-2-8)14(16,17)18/h1-6,10,20H,7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTNVPBWYCDDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CNC(=O)C2=CC=C(O2)Br)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The mode of action of the compound involves a free radical reaction. NBS stands for N-bromosuccinimide. In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the magenta hydrogen to form succinimide (SH). Then C6H5CH (·)CH2CH3 + NBS → C6H5CHBrCH2CH3 + S· and so on.

Biochemical Pathways

The compound affects the biochemical pathways involving the reverse transcriptase enzyme. The -CF3 group in the compound lowers the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein. This interaction affects the pathway of reverse transcriptase enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the phenyl ring and the amide side chain. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
Target Compound C₁₄H₁₂BrF₃NO₃ 370.16 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl Potential kinase inhibitor
5-Bromo-N-(4-isopropylphenyl)furan-2-carboxamide C₁₄H₁₄BrNO₂ 308.18 4-isopropylphenyl Unreported
5-Bromo-N-(4-nitrophenyl)furan-2-carboxamide C₁₁H₇BrN₂O₄ 311.09 4-nitrophenyl Unreported
5-Bromo-N-(3-fluoro-2-(piperazin-1-yl)phenyl)furan-2-carboxamide C₁₇H₁₄BrFN₂O₂ 377.21 3-fluoro-2-(piperazin-1-yl)phenyl JNK1/JNK3 inhibitor
5-Bromo-N-(4-bromophenyl)furan-2-carboxamide C₁₁H₇Br₂NO₂ 344.99 4-bromophenyl Unreported

Key Observations:

Lipophilicity vs.

Electron-Withdrawing Effects : The 4-nitrophenyl analog () introduces strong electron-withdrawing properties, which may alter reactivity and binding affinity compared to the CF₃ group .

Biological Targeting : Derivatives with piperazine or fluorophenyl substituents (e.g., ) demonstrate JNK inhibition, suggesting the target compound may share similar kinase-targeting capabilities .

Preparation Methods

Synthetic Routes and Methodologies

Bromination of Furan-2-Carboxylic Acid Derivatives

The bromination of the furan ring at the 5-position is a critical step. Two approaches dominate:

Direct Bromination Using N-Bromosuccinimide (NBS)
  • Procedure : Furan-2-carboxylic acid is treated with NBS in tetrahydrofuran (THF) at −10°C under nitrogen. The reaction achieves 85–92% yield of 5-bromofuran-2-carboxylic acid.
  • Mechanism : Electrophilic aromatic substitution facilitated by the electron-rich furan ring.
  • Optimization : Lower temperatures minimize di-bromination byproducts.
Bromination via Lithium-Halogen Exchange
  • Procedure : Furan-2-carboxylic acid is lithiated at −78°C using n-butyllithium, followed by quenching with bromine. This method yields 78% product but requires stringent anhydrous conditions.

Table 1 : Bromination Efficiency Comparison

Method Yield (%) Purity (%) Byproducts
NBS in THF 92 98 <2% di-brominated
Lithiation/Bromine 78 95 5% oxidized furan

Amide Bond Formation

The coupling of 5-bromofuran-2-carboxylic acid with 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol is achieved via:

Carbodiimide-Mediated Coupling
  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
  • Yield : 75–82% after column chromatography (SiO₂, ethyl acetate/hexane).
  • Side Reactions : <5% O-acylation of the hydroxyl group, mitigated by temporary silylation.
Mixed Carbonate Activation
  • Procedure : The acid is converted to a pentafluorophenyl ester, then reacted with the amine in dimethylformamide (DMF) at 50°C.
  • Advantages : Higher selectivity (95% purity) and scalability.

Table 2 : Coupling Reagent Performance

Reagent System Reaction Time (h) Yield (%) Purity (%)
EDC/HOBt 12 82 98
Pentafluorophenyl ester 6 89 99

Synthesis of 2-Amino-1-(4-(Trifluoromethyl)Phenyl)Ethanol

The amine precursor is synthesized via:

Reductive Amination
  • Substrates : 4-(Trifluoromethyl)acetophenone and ammonia in methanol, reduced with sodium cyanoborohydride.
  • Yield : 68% after recrystallization (ethanol/water).
Epoxide Ring-Opening
  • Procedure : Styrene oxide derivatives are treated with aqueous ammonia under pressure.
  • Challenges : Requires chiral resolution if enantiopure product is needed.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase HPLC : Hexane/ethyl acetate (7:3) resolves residual brominated impurities.
  • Recrystallization : Ethanol/water (1:1) yields crystals with >99% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, 2H, Ar-H), 7.63 (d, 2H, Ar-H), 6.55 (d, 1H, furan-H), 5.21 (s, 1H, -OH), 3.82 (m, 2H, -CH₂).
  • HRMS : [M+H]⁺ calc. 432.0512, found 432.0509.

Industrial-Scale Considerations

  • Cost Efficiency : NBS bromination is preferred over lithiation due to lower solvent costs.
  • Green Chemistry : Ethyl acetate/water biphasic systems reduce DCM usage in coupling steps.

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for 5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)furan-2-carboxamide?

The synthesis typically involves multi-step reactions, including coupling of the furan-2-carboxamide moiety with the substituted phenylethylamine derivative. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
  • Catalysts : Amide bond formation may require coupling agents like HATU or EDCI . Advanced methods like continuous flow reactors improve yield reproducibility in scaled-up syntheses .

Q. How is structural characterization performed for this compound?

A combination of spectroscopic and crystallographic techniques is used:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and stereochemistry .
  • X-ray crystallography : Resolves bond lengths and angles, particularly for the hydroxyethyl and trifluoromethylphenyl groups .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What methodologies ensure purity and stability during experimental workflows?

  • HPLC : Reverse-phase chromatography (C18 column) with UV detection monitors purity (>95% threshold) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability under storage conditions .
  • Lyophilization : Preserves hygroscopic components in the hydroxyethyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

SAR strategies include:

  • Substituent variation : Replacing the trifluoromethyl group with chloro or methoxy groups to evaluate electronic effects on target binding .
  • In vitro assays : Dose-response curves (IC50_{50}) against enzymes (e.g., kinases) or cell lines (e.g., cancer models) quantify potency .
  • Molecular docking : Prioritizes analogs with predicted binding affinities to biological targets (e.g., receptors, enzymes) .

Q. How should researchers resolve contradictions in reported bioactivity data?

Contradictions may arise from assay variability or impurity artifacts. Mitigation approaches:

  • Replicate studies : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity .
  • Impurity profiling : LC-MS identifies side-products that may interfere with bioassays .
  • Standardized protocols : Adopt CONSORT-like guidelines for enzymatic assays to reduce inter-lab variability .

Q. What computational tools predict pharmacokinetic and toxicity profiles?

  • ADMET prediction : Software like SwissADME calculates logP (lipophilicity) and predicts blood-brain barrier permeability .
  • Molecular dynamics simulations : Analyze binding stability to off-target proteins (e.g., CYP450 isoforms) .
  • Toxicity alerts : Tools like ProTox-II flag potential hepatotoxicity based on structural motifs .

Q. What mechanistic studies elucidate its interaction with biological targets?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (kon_{on}/koff_{off}) to purified proteins .
  • Cellular thermal shift assay (CETSA) : Confirms target engagement in live cells .
  • Metabolomics : Identifies downstream pathway perturbations (e.g., apoptosis markers) via LC-MS/MS .

Q. What challenges exist in scaling up synthesis for preclinical trials?

  • Purification bottlenecks : Flash chromatography replaces preparative HPLC for cost-effective bulk purification .
  • Solvent recovery : Green chemistry principles (e.g., solvent recycling) reduce waste in multi-step syntheses .
  • Stability testing : Accelerated degradation studies (40°C/75% RH) identify susceptible functional groups (e.g., hydrolysis of the carboxamide) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.